1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide
Overview
Description
1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide is a synthetic organic compound that belongs to the class of piperidinium salts This compound is characterized by the presence of a piperidine ring substituted with a hydroxyhexyl group, a methyl group, and a phenyl group, with an iodide ion as the counterion
Preparation Methods
The synthesis of 1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylpiperidine, 2-bromohexanol, and methyl iodide.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Synthetic Routes:
Industrial Production: Industrial production methods may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the phenyl ring, using reducing agents such as lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, using halogen exchange reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and halogenating agents, with reactions often conducted under controlled temperature and pH conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to derivatives with modified functional groups.
Scientific Research Applications
1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It finds applications in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolism.
Comparison with Similar Compounds
1-(2-Hydroxyhexyl)-1-methyl-4-phenylpiperidinium iodide can be compared with other similar compounds:
Similar Compounds: Examples include 1-methyl-4-phenylpiperidinium iodide and 1-(2-hydroxyethyl)-1-methyl-4-phenylpiperidinium iodide.
Uniqueness: The presence of the hydroxyhexyl group distinguishes it from other piperidinium salts, potentially imparting unique chemical and biological properties.
Properties
IUPAC Name |
1-(1-methyl-4-phenylpiperidin-1-ium-1-yl)hexan-2-ol;iodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30NO.HI/c1-3-4-10-18(20)15-19(2)13-11-17(12-14-19)16-8-6-5-7-9-16;/h5-9,17-18,20H,3-4,10-15H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHHCPMFAQSYJS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C[N+]1(CCC(CC1)C2=CC=CC=C2)C)O.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1078611-26-3 | |
Record name | Piperidinium, 1-(2-hydroxyhexyl)-1-methyl-4-phenyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1078611-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.